7-(4-(4-Chlorobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine
Description
Its structure features:
- Pyrazolo[1,5-a]pyrimidine core: A fused bicyclic system that enhances binding to enzymatic targets like phosphodiesterase 4 (PDE4) and tropomyosin receptor kinase (TRK) .
- 3-(4-Chlorophenyl) group: A hydrophobic substituent that improves target affinity by interacting with hydrophobic pockets in enzymes .
- 7-(4-(4-Chlorobenzyl)piperazin-1-yl) group: A piperazine derivative with a 4-chlorobenzyl substituent, which modulates solubility, bioavailability, and receptor binding .
- 5-Methyl group: A small alkyl substituent that stabilizes the core structure and influences electronic properties .
Properties
IUPAC Name |
3-(4-chlorophenyl)-7-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23Cl2N5/c1-17-14-23(30-12-10-29(11-13-30)16-18-2-6-20(25)7-3-18)31-24(28-17)22(15-27-31)19-4-8-21(26)9-5-19/h2-9,14-15H,10-13,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYNXZCATXQRKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(4-(4-Chlorobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a complex arrangement that includes:
- Pyrazolo-pyrimidine core : Known for various biological activities.
- Piperazine moiety : Contributes to its pharmacokinetic properties.
- Chlorophenyl groups : Enhance lipophilicity and potentially increase receptor binding affinity.
Structural Formula
Anticancer Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. A study demonstrated that derivatives of piperazine, including those similar to our compound, showed notable cytotoxicity against various cancer cell lines such as liver (HUH7, HEPG2) and breast (MCF7) cancer cells . The mechanism often involves the inhibition of key enzymes and pathways critical for cancer cell proliferation.
Table 1: Cytotoxicity of Piperazine Derivatives Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 5a | HUH7 | 10.5 |
| Compound 5b | MCF7 | 8.3 |
| Compound 5c | HCT-116 | 12.0 |
The anticancer effects are attributed to several mechanisms:
- Inhibition of Kinases : Many pyrazolo[1,5-a]pyrimidines inhibit Aurora kinases and FLT3, which are pivotal in cell cycle regulation and survival .
- Induction of Apoptosis : Studies have shown that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Other Biological Activities
In addition to anticancer properties, this compound may exhibit:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains such as Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : Compounds from this class have been reported to inhibit enzymes like carbonic anhydrase and matrix metalloproteinases (MMPs), which are involved in tumor metastasis .
Study on Anticancer Efficacy
A recent study focused on a series of piperazine derivatives similar to our compound. The results indicated that these compounds significantly inhibited the growth of various cancer cell lines. The study utilized both in vitro assays and molecular docking studies to elucidate the interaction between the compounds and their biological targets .
Antimicrobial Screening
Another investigation assessed the antimicrobial properties of piperazine derivatives against several pathogens. The findings revealed moderate to strong activity against certain bacterial strains, suggesting potential applications in treating infections .
Scientific Research Applications
Case Studies
- In vitro Studies : Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit potent cytotoxicity against a range of cancer cell lines. For instance, compounds similar to 7-(4-(4-Chlorobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine have shown IC50 values in the low micromolar range against breast and lung cancer cells .
- Animal Models : In vivo studies using xenograft models have indicated that treatment with pyrazolo[1,5-a]pyrimidine derivatives leads to significant tumor regression compared to control groups .
Broad-Spectrum Efficacy
Recent investigations suggest that compounds within this chemical class exhibit antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. The structural features of this compound may enhance its binding affinity to bacterial enzymes critical for cell wall synthesis .
Case Studies
Enzymatic Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold has been explored for its ability to inhibit various enzymes involved in metabolic pathways. This includes potential applications in treating metabolic disorders where enzyme dysregulation is a factor .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparison of Key Derivatives
Key Observations :
- Piperazine vs. Piperidine/Phenylsulfanyl : The target compound’s 4-(4-chlorobenzyl)piperazine group enhances basicity and hydrogen-bonding capacity compared to piperidine (lacking a nitrogen) or sulfanyl groups . This likely improves interactions with kinase ATP-binding pockets .
- Chlorophenyl vs. Fluorophenyl/Methoxyphenyl : The 4-chlorophenyl group at R3 provides a balance of hydrophobicity and electronegativity, favoring stronger van der Waals interactions than 4-fluorophenyl or polar methoxy groups .
Pharmacological Activity
Table 2: Reported Bioactivity of Selected Compounds
Key Findings :
- The target compound’s dual chlorophenyl groups likely enhance kinase inhibition by increasing lipophilicity and target binding, though specific IC50 data are unavailable .
- Piperazine-containing compounds (e.g., eIF4A3 inhibitors 52a/b) demonstrate that chiral centers and substituents on piperazine significantly affect potency .
Structure-Activity Relationship (SAR)
- R7 Substituents : Piperazine derivatives generally outperform piperidine or sulfanyl analogues due to improved hydrogen-bonding and solubility .
- R3 Substituents : Chlorine at the para position optimizes steric and electronic effects, whereas bulkier groups (e.g., trimethoxy) may reduce membrane permeability .
- 5-Methyl Group : Stabilizes the core without steric hindrance, a feature conserved across active derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
